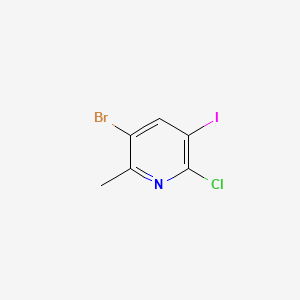

3-Bromo-6-chloro-5-iodo-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-3-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVFQFCTASTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to 3-Bromo-6-chloro-5-iodo-2-methylpyridine: Properties, Pricing, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 3-Bromo-6-chloro-5-iodo-2-methylpyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and offer a comprehensive perspective on this reagent's value proposition. We will delve into its core physicochemical properties, explore the market landscape to understand its price per gram, and, most critically, contextualize its application through a detailed experimental workflow. The complex halogenation pattern of this molecule presents unique synthetic opportunities, making a thorough understanding of its characteristics and handling protocols essential for any research campaign. This document is structured to provide not just data, but actionable intelligence for laboratory and process development professionals.

Physicochemical Properties and Structural Analysis

The utility of any chemical reagent begins with a precise understanding of its structure and properties. This compound is a pyridine ring substituted with three different halogens and a methyl group, making it a versatile building block for introducing complex functionality.

The strategic placement of bromine, chlorine, and iodine atoms offers differential reactivity. The iodine atom is the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), followed by bromine, and then chlorine, which is generally the least reactive of the three halogens in such reactions. This reactivity gradient allows for selective, stepwise functionalization of the pyridine core, a highly desirable trait in the synthesis of complex drug candidates.

Below is a diagram of the chemical structure.

Caption: Chemical structure of this compound.

A summary of its key identifiers and properties is presented in the table below. Note that while multiple CAS numbers may be found in databases for similar structures, the one provided is specifically linked to a commercial source for this exact molecule.

| Property | Value | Source |

| IUPAC Name | This compound | Fluorochem |

| CAS Number | 1824109-17-2 | Fluorochem[1] |

| Molecular Formula | C₆H₄BrClIN | Fluorochem[1] |

| Molecular Weight | 348.37 g/mol | Calculated |

| Purity | ≥95.0% | Fluorochem[1] |

| Appearance | White to light yellow crystalline powder | Chem-Impex (for similar compound)[2] |

Synthesis Insights and Manufacturing Complexity

While specific, proprietary synthesis routes for this compound are not publicly disclosed, one can infer the complexity from established pyridine chemistry. The synthesis of polysubstituted pyridines, especially with a specific regiochemistry of three different halogens, is a non-trivial process.[3]

Generally, such syntheses involve multi-step sequences that may include:

-

Ring Formation: Building the pyridine core from acyclic precursors.

-

Directed Halogenation: Sequential introduction of halogens. This requires careful control of directing groups and reaction conditions to achieve the desired isomer. The Sandmeyer reaction, starting from an aminopyridine, is a common method for introducing halogens like bromine.[3]

-

Lithiation/Halogen Exchange: Using organolithium reagents at low temperatures to deprotonate a specific position, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂).[4]

The challenges in controlling regioselectivity, the cost of specialized reagents (like iodine), and the purification required after each step contribute significantly to the final cost of the compound. The low-volume, high-purity nature of this reagent, tailored for the research and development market, further elevates its price point.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are cornerstone building blocks in modern chemistry.[2] The subject of this guide, with its three distinct halogen handles, is particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][5]

-

Pharmaceutical Development: The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to perform selective, sequential cross-coupling reactions at the C5 (Iodo), C3 (Bromo), and C6 (Chloro) positions allows for the rapid generation of diverse molecular libraries. This is a powerful strategy for structure-activity relationship (SAR) studies during lead optimization.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of complex organic molecules to enhance efficacy and selectivity.[5] This reagent serves as a versatile starting material for creating novel agrochemical candidates.

Market Analysis and Price Per Gram

The price of this compound is reflective of its synthetic complexity and its niche application in research and development. It is typically available from specialized chemical suppliers in small quantities. The cost is high, indicating that it is not a bulk commodity but a specialty reagent.

The following table summarizes pricing from available online catalogs as of early 2026. Prices are subject to change and may vary based on supplier, purity, and stock levels.

| Supplier | Quantity | Price (USD) | Price per Gram (USD) | Source |

| Fluorochem | 250 mg | ~$845 (£670.00) | ~$3,380 | [1] |

| Fluorochem | 500 mg | ~$1,398 (£1110.00) | ~$2,796 | [1] |

| Dana Bioscience | 1 g | $667.00 | $667 | [6] |

Note: The price from Fluorochem was converted from GBP to USD at a rate of 1.26 USD/GBP for comparison and is approximate.

As is typical for specialty chemicals, the price per gram decreases significantly when purchasing larger quantities. The discrepancy in price between suppliers can be attributed to factors such as in-house synthesis versus third-party sourcing, available stock, and purity grades.

Experimental Protocol: Handling and Application in a Suzuki Cross-Coupling Reaction

This section provides a trusted, field-proven protocol for handling and utilizing this compound in a selective Suzuki cross-coupling reaction, targeting the most reactive C-I bond.

Safety and Handling

As a Senior Scientist, I cannot overstate the importance of safety. This compound, like many halogenated heterocycles, must be handled with care.

-

Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Workflow for Selective Suzuki Coupling

The following diagram outlines the logical flow of a typical Suzuki coupling experiment using this reagent.

Caption: A generalized workflow for a Suzuki cross-coupling experiment.

Step-by-Step Methodology

This protocol is designed to selectively couple a boronic acid at the C5-Iodo position.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Scientist's Rationale: We choose K₂CO₃ as a mild base suitable for many functional groups. Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. The slight excess of boronic acid ensures complete consumption of the starting material.

-

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). The system must be thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.

-

Scientist's Rationale: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

-

Scientist's Rationale: This standard aqueous workup removes the inorganic base and salts. Column chromatography is essential to isolate the desired product from catalyst residues and any potential side products.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a high-value, specialty chemical intermediate. Its significant cost is a direct consequence of a complex, multi-step synthesis required to achieve its unique polysubstituted pattern. For the drug discovery or agrochemical researcher, this cost is justified by the synthetic flexibility it affords. The differential reactivity of its three halogen atoms provides a platform for controlled, stepwise elaboration, enabling the efficient construction of complex molecular architectures that would be otherwise difficult to access. Proper handling and an understanding of its reactivity are paramount to leveraging its full potential in any research and development program.

References

-

Dana Bioscience. (n.d.). This compound 1g. Retrieved February 14, 2026, from [Link]

-

IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved February 14, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. danabiosci.com [danabiosci.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol Guide: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-5-iodo-2-methylpyridine

Authored by: A Senior Application Scientist

Introduction

Polyhalogenated pyridines are invaluable building blocks in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic, site-selective functionalization of these scaffolds allows for the rapid generation of molecular diversity and the fine-tuning of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability. This guide provides a detailed exploration of the site-selective Suzuki-Miyaura coupling of 3-Bromo-6-chloro-5-iodo-2-methylpyridine, a versatile substrate offering three distinct reaction handles.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis is the fundamental principle enabling this selectivity. This document will elucidate the mechanistic underpinnings of this selectivity and provide robust, field-tested protocols for the sequential, site-specific introduction of aryl, heteroaryl, or alkyl groups at the C-5 (iodo), C-3 (bromo), and C-6 (chloro) positions.

Mechanistic Rationale for Site-Selectivity

The success of site-selective Suzuki-Miyaura coupling hinges on the relative rates of oxidative addition of the C-X bond to the Pd(0) catalyst. This step is generally the rate-determining step in the catalytic cycle. The bond dissociation energies of carbon-halogen bonds on a pyridine ring follow the trend C-Cl > C-Br > C-I. Consequently, the C-I bond, being the weakest, is the most susceptible to oxidative addition and will react preferentially under carefully controlled conditions. By modulating the catalyst, ligands, base, and temperature, one can achieve remarkable selectivity.

For this compound, the expected order of reactivity is as follows:

-

Position C-5 (Iodo): Highest reactivity. Coupling at this site can be achieved under mild conditions, leaving the C-Br and C-Cl bonds intact.

-

Position C-3 (Bromo): Intermediate reactivity. Following the functionalization of the C-I position, the C-Br bond can be targeted using more forcing reaction conditions (e.g., higher temperature, different ligand).

-

Position C-6 (Chloro): Lowest reactivity. The C-Cl bond is the most challenging to activate and typically requires specialized, electron-rich and bulky phosphine ligands and higher temperatures.

This hierarchical reactivity allows for a stepwise functionalization strategy, as illustrated in the workflow below.

Figure 1: Stepwise workflow for the sequential Suzuki-Miyaura coupling of this compound.

Part 1: Selective Coupling at the C-5 (Iodo) Position

The exceptional reactivity of the C-I bond allows for its selective functionalization under mild conditions, ensuring the preservation of the bromo and chloro substituents for subsequent transformations. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Protocol 1: Selective C-I Arylation

This protocol is designed for the selective coupling of an arylboronic acid at the C-5 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add Pd(PPh₃)₄ (0.02 eq).

-

To the solid mixture, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Stir the reaction mixture at 80 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-bromo-6-chloro-2-methylpyridine.

Causality and Trustworthiness:

-

Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for C-I bond activation under these mild conditions. Its use at a low catalytic loading (2 mol%) is cost-effective.

-

Base: Na₂CO₃ is a moderately strong inorganic base that is sufficient to facilitate the transmetalation step without promoting side reactions or decomposition of sensitive substrates.

-

Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.

-

Temperature: The relatively low temperature of 80 °C is key to ensuring selectivity for the C-I bond over the more stable C-Br and C-Cl bonds.

Part 2: Selective Coupling at the C-3 (Bromo) Position

Following the successful functionalization of the C-5 position, the C-3 bromo substituent can be targeted. This requires more forcing conditions to achieve oxidative addition at the stronger C-Br bond.

Protocol 2: Selective C-Br Arylation

This protocol assumes the starting material is the product from Protocol 1 (5-aryl-3-bromo-6-chloro-2-methylpyridine).

Materials:

-

5-Aryl-3-bromo-6-chloro-2-methylpyridine

-

Arylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Toluene

-

Water

-

Nitrogen or Argon source

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-Aryl-3-bromo-6-chloro-2-methylpyridine (1.0 eq), the new arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add Pd(dppf)Cl₂ (0.03 eq).

-

Add degassed toluene and a small amou

Application Notes & Protocols: Sonogashira Coupling of 5-Iodo-2-Methylpyridine Intermediates

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation is integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced materials.[1][2][3][4] In the landscape of medicinal chemistry, the Sonogashira reaction provides a robust and versatile tool for the construction of complex molecular architectures from readily available building blocks.[2][5][6]

This guide focuses on the application of the Sonogashira coupling to 5-iodo-2-methylpyridine, a heterocyclic intermediate of significant interest in drug development. The pyridine motif is a prevalent scaffold in numerous biologically active compounds, and the ability to introduce alkynyl functionalities at the 5-position opens a gateway to a diverse range of molecular derivatives for structure-activity relationship (SAR) studies. The resulting arylalkynes are not only key structural elements but also serve as versatile intermediates for further synthetic transformations.[7][8]

This document provides a detailed examination of the reaction mechanism, practical guidance on reagent selection and condition optimization, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers, scientists, and drug development professionals in leveraging this critical reaction.

The Catalytic Heart of the Reaction: Unraveling the Sonogashira Mechanism

The Sonogashira coupling traditionally employs a dual catalytic system, harnessing the distinct reactivity of both palladium and copper.[3][9] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

The palladium cycle is initiated by the oxidative addition of the aryl halide (5-iodo-2-methylpyridine) to a palladium(0) complex. This is often the rate-determining step, with the reactivity of the halide being a critical factor (I > OTf > Br > Cl).[10][11] Subsequently, a transmetalation step occurs where the copper acetylide, formed in the adjacent copper cycle, transfers the alkynyl group to the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond, yielding the alkynylated pyridine product and regenerating the active palladium(0) catalyst.[11]

The copper cycle serves to activate the terminal alkyne. A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[11]

Figure 1: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Protocol & Methodology: A Practical Guide

Successful execution of the Sonogashira coupling hinges on the careful selection of reagents and optimization of reaction parameters.

Reagent Selection and Stoichiometry

The following table provides a general framework for the stoichiometry of key reagents for the Sonogashira coupling of 5-iodo-2-methylpyridine.

| Reagent | Role | Typical Stoichiometry (equiv.) | Key Considerations |

| 5-Iodo-2-methylpyridine | Aryl Halide | 1.0 | Iodides are highly reactive, often allowing for milder reaction conditions.[10][11] |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Primary Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[11][12] |

| Copper(I) Iodide | Co-catalyst | 0.02 - 0.10 (2-10 mol%) | Essential for the classical Sonogashira mechanism.[3][9] |

| Base | Activator/Acid Scavenger | 2.0 - 5.0 | Amine bases like triethylamine or diisopropylamine are frequently used.[10][11] |

| Ligand (optional) | Stabilizer/Accelerator | 0.02 - 0.10 (2-10 mol%) | Phosphine ligands (e.g., PPh₃) are common.[12] |

| Solvent | Reaction Medium | - | Anhydrous and degassed solvents like THF, DMF, or an amine base itself.[12][13] |

Step-by-Step Experimental Protocol

This protocol provides a generalized procedure for the Sonogashira coupling of 5-iodo-2-methylpyridine with a generic terminal alkyne. Note: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and the phosphine ligand if separate (e.g., PPh₃, 0.05 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 5-iodo-2-methylpyridine (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., THF or DMF).

-

Base and Alkyne: Add the amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-methyl-5-(alkynyl)pyridine.

Figure 2: General experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use fresh, high-purity catalyst and reagents.- Ensure proper degassing of solvents and maintain a robust inert atmosphere.[10][14]- Increase reaction temperature.[8] |

| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Ensure anhydrous and anaerobic conditions.- Consider a more stable palladium precatalyst (e.g., PdCl₂(PPh₃)₂).[10] |

| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.[10][14] |

| Reaction Stalls | - Catalyst deactivation- Substrate-specific issues | - Add a fresh portion of the palladium catalyst.- Screen different ligands or solvent systems. For electron-rich or hindered substrates, a more electron-rich and bulky ligand may be beneficial.[11] |

Copper-Free Sonogashira Variants: A Greener Approach

While the classic copper co-catalyzed Sonogashira reaction is highly effective, the presence of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling) and can complicate product purification.[4] To circumvent these issues, copper-free Sonogashira protocols have been developed. These methods often require a different choice of base (e.g., a hindered amine or an inorganic base like Cs₂CO₃) and may necessitate higher reaction temperatures or the use of specialized ligands to facilitate the catalytic cycle in the absence of the copper co-catalyst.[4][14] The primary advantage of these systems is the avoidance of homocoupling byproducts and a potentially simpler purification process.[15]

Conclusion

The Sonogashira coupling of 5-iodo-2-methylpyridine is a highly effective and versatile method for the synthesis of key intermediates in drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of reagents, and optimization of reaction conditions are paramount to achieving high yields and purity. By following the protocols and troubleshooting guidance outlined in this document, researchers can confidently employ this powerful C-C bond-forming reaction to accelerate their research programs.

References

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv

- Sonogashira coupling. Wikipedia.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- Sonogashira Coupling. Organic Chemistry Portal.

- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. Benchchem.

- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.

- troubleshooting guide for Sonogashira coupling failures. Benchchem.

- Sonogashira Coupling. Chemistry LibreTexts.

- The Crucial Role of the Base in Sonogashira Coupling: A Compar

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Recent Advances in Sonogashira Reactions.

- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

- Struggling to make a sonogashira coupling reaction happen. Reddit.

- Sonogashira troubleshooting help needed. Reddit.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.

- ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. cetjournal.it [cetjournal.it]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Application Note: Regioselective Synthesis of Fused Pyridine Systems from 3-Bromo-6-chloro-5-iodo-2-methylpyridine

Abstract

This comprehensive guide details the strategic synthesis of fused bicyclic pyridine systems, valuable scaffolds in medicinal chemistry, utilizing the versatile tri-halogenated building block, 3-Bromo-6-chloro-5-iodo-2-methylpyridine. By exploiting the differential reactivity of the three distinct carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis, a highly regioselective, sequential approach can be employed to construct complex molecular architectures. This document provides a deep dive into the underlying chemical principles, strategic planning, and detailed, field-tested protocols for executing a Sonogashira coupling, followed by a Suzuki coupling, and culminating in an intramolecular Heck reaction to achieve the target fused system. This application note is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced organometallic techniques for the synthesis of novel heterocyclic compounds.

Introduction: The Strategic Value of Polysubstituted Pyridines

Fused pyridine and quinoline derivatives are prevalent scaffolds in a vast array of natural products and pharmaceuticals, serving as cornerstones in drug discovery programs.[1] The ability to precisely control the substitution pattern on the pyridine ring is paramount for modulating pharmacological activity. Polyhalogenated pyridines, such as this compound, represent powerful and versatile intermediates for this purpose.[2] Their utility stems from the presence of multiple, electronically distinct halogen atoms, which can be selectively functionalized through transition-metal-catalyzed cross-coupling reactions.[3]

This guide focuses on a logical, stepwise approach to building a fused bicyclic system from this specific precursor. The core strategy relies on the well-established reactivity hierarchy of halogens in palladium-catalyzed reactions, which generally proceeds in the order of Iodine > Bromine > Chlorine.[4] This predictable regioselectivity allows for a sequence of controlled transformations:

-

Initial Alkynylation: A Sonogashira cross-coupling reaction at the most reactive C5-Iodo position.

-

Subsequent Arylation/Vinylation: A Suzuki-Miyaura cross-coupling at the moderately reactive C3-Bromo position.

-

Final Ring Closure: An intramolecular Heck reaction to form the new fused ring.

This sequential, one-pot or stepwise approach minimizes purification steps, reduces waste, and offers a highly efficient pathway to complex, value-added molecules from a single, readily available starting material.[5]

The Principle of Regioselective Functionalization

The success of this synthetic strategy hinges on the ability to control which halogen atom reacts at each step. This control is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle.

The C–I bond is the longest and weakest, making it the most susceptible to oxidative addition under mild conditions. The C–Br bond is stronger, requiring slightly more forcing conditions to react, while the C–Cl bond is the strongest and typically remains inert until much more active catalytic systems or higher temperatures are employed. This differential reactivity is the key that unlocks the pyridine core for sequential, site-specific elaboration.

Diagram 1: Reactivity hierarchy of halogen sites on the starting material.

Synthetic Strategy: A Stepwise Pathway to Fused Pyridines

The overall workflow is designed as a three-stage process. Each stage utilizes a specific palladium-catalyzed cross-coupling reaction tailored to the reactivity of the target halogen.

Diagram 2: Overall synthetic workflow from starting material to the final fused product.

This modular approach allows for the introduction of diverse functionalities at both the C3 and C5 positions by simply changing the coupling partners in Step 1 and Step 2, making it a powerful tool for generating chemical libraries for drug discovery.

Detailed Application Protocols

Safety Precaution: These protocols involve the use of palladium catalysts, phosphine ligands, solvents, and reagents that may be toxic, flammable, or corrosive. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Regioselective Sonogashira Coupling at the C5-Iodo Position

This protocol describes the selective coupling of a terminal alkyne to the most reactive C5-iodo position, leaving the bromo and chloro groups untouched. The use of a copper(I) co-catalyst allows the reaction to proceed under mild conditions.[4][6]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (0.03 eq)

-

Copper(I) Iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine. The solution should be degassed by bubbling nitrogen through it for 15 minutes.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-alkynylpyridine derivative.

Expected Outcome: High yield (typically >85%) of the C5-alkynylated product with no significant formation of byproducts from coupling at the C3-bromo position.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C3-Bromo Position

This protocol details the functionalization of the C3-bromo position of the intermediate from Protocol 1. A more active catalyst system may be required to facilitate the coupling at the less reactive C-Br bond.

Materials:

-

5-Alkynyl-3-bromo-6-chloro-2-methylpyridine (from Protocol 1) (1.0 eq)

-

Aryl or Vinylboronic Acid/Ester (e.g., vinylboronic acid pinacol ester) (1.2 eq)

-

Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

To a dry, nitrogen-flushed flask, add the 5-alkynyl-3-bromo-6-chloro-2-methylpyridine, the boronic acid/ester, and Pd(dppf)Cl₂.

-

Add the 1,4-dioxane/water solvent mixture, followed by the base (K₂CO₃ or Cs₂CO₃).

-

Degas the mixture with nitrogen for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product via column chromatography to isolate the di-substituted pyridine intermediate.

Causality Insight: The choice of Pd(dppf)Cl₂ is deliberate; the dppf ligand is known to be effective for coupling less reactive aryl bromides and can help prevent catalyst decomposition at the higher temperatures required.

Protocol 3: Intramolecular Heck Reaction for Fused Ring Formation

This final step closes the ring to form the desired fused bicyclic system. The intramolecular Heck reaction is an efficient method for forming cyclic structures.[7]

Materials:

-

Di-substituted pyridine intermediate (from Protocol 2) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.10 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or a similar phosphine ligand (0.20 eq)

-

A base such as Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous solvent such as Acetonitrile or DMF

Procedure:

-

In a high-pressure reaction tube, dissolve the di-substituted pyridine intermediate in the anhydrous solvent.

-

Add the base, Pd(OAc)₂, and the phosphine ligand.

-

Seal the tube and heat the mixture to 100-140 °C for 12-24 hours. The optimal temperature will depend on the specific substrate and must be determined empirically.

-

Monitor the reaction for the consumption of starting material and formation of the product.

-

Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

-

Purify the final fused bicyclic product by column chromatography or recrystallization.

Expert Rationale: The intramolecular Heck reaction is entropically favored over its intermolecular counterpart.[8] The choice of ligand (e.g., P(o-tol)₃) and a non-coordinating, high-boiling solvent like DMF or acetonitrile is crucial for promoting the cyclization and achieving good yields.

Data Summary & Characterization

The following table summarizes the expected outcomes for a model reaction sequence. Actual yields will vary based on the specific coupling partners used.

| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, TEA | RT | 4-6 | 85-95 |

| 2 | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 90 | 8-16 | 70-85 |

| 3 | Intramolecular Heck | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 120 | 12-24 | 60-75 |

Characterization: The structure and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The strategic, regioselective functionalization of this compound offers a powerful and flexible platform for the synthesis of complex fused bicyclic pyridine systems. By leveraging the predictable reactivity of the C-I, C-Br, and C-Cl bonds in a sequence of palladium-catalyzed Sonogashira, Suzuki, and intramolecular Heck reactions, researchers can efficiently construct novel molecular scaffolds. The protocols provided herein serve as a robust starting point for the development of diverse chemical libraries relevant to pharmaceutical and materials science research.

References

-

An efficient method is reported for the preparation of multicyclic pyridines and quinolines by a rhodium-catalyzed intramolecular C-H bond functionalization process. PMC. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. PubMed. Available at: [Link]

-

Müller, T. J. J. (2015). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

-

Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. Available at: [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

-

A one-pot synthetic strategy via tandem Suzuki–Heck reactions for the construction of luminescent microporous organic polymers. RSC Publishing. Available at: [Link]

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

de Meijere, A., & von Zezschwitz, P. (2003). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. University of Göttingen. Available at: [Link]

-

Intramolecular Heck reaction. Wikipedia. Available at: [Link]

-

Heck Reaction. Chemistry LibreTexts. Available at: [Link]

-

Procedure for the Sonogashira cross-coupling reaction for fluorocyanopyridine 8. ePrints Soton. Available at: [Link]

-

Danodia, A. K., et al. (2016). Pd-catalyzed one-pot sequential unsymmetrical cross-coupling reactions of aryl/heteroaryl 1,2-dihalides. Organic & Biomolecular Chemistry, 14(27), 6487-6496. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. OUCI. Available at: [Link]

-

Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Bentham Science. Available at: [Link]

Sources

- 1. Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Pd-catalyzed one-pot sequential unsymmetrical cross-coupling reactions of aryl/heteroaryl 1,2-dihalides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving regioselectivity in iodine vs bromine exchange on pyridines

Technical Support Center: Pyridine Halogen-Metal Exchange (HME)

Topic: Improving Regioselectivity in Iodine vs. Bromine Exchange on Pyridines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4

User Guide & Troubleshooting Interface

Welcome to the Advanced Organometallics Support Center. This guide addresses the kinetic and thermodynamic challenges of performing selective Halogen-Metal Exchange (HME) on polyhalogenated pyridines.

Module 1: The Hierarchy of Exchange (Core Logic)

Q: I have a pyridine ring with both Iodine and Bromine substituents. Which one will exchange first?

A: In 95% of cases, Iodine exchanges before Bromine . The selectivity is driven by bond dissociation energy (BDE). The C–I bond is significantly weaker than the C–Br bond, allowing for rapid exchange under kinetic control (low temperature).

Hierarchy of Reactivity:

-

C–I (~65 kcal/mol) – Fastest

-

C–Br (~81 kcal/mol) – Slower

-

C–Cl (~95 kcal/mol) – Inert under standard HME conditions

Data Table: Relative Rates of Exchange

| Substrate Configuration | Reagent | Temp | Primary Exchange Site | Selectivity |

| 2-Br-4-I-pyridine | -20°C | C4-I | >98:2 (I vs Br) | |

| 2-Br-3-I-pyridine | -40°C | C3-I | >95:5 (I vs Br) | |

| 2,5-dibromopyridine | 0°C | C5-Br | ~90:10 (C5 vs C2) | |

| 2,5-dibromopyridine | -78°C | C5-Li | Variable (prone to dance) |

Module 2: Troubleshooting The "Halogen Dance"

Q: My electrophile ended up in the wrong position (isomerization). I started with 2-bromo-3-iodopyridine, but the product is substituted at the 4-position. What happened?

A: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration) . This occurs when the initial lithiated species acts as a base, deprotonating the starting material at a more acidic position, leading to migration of the metal and halogen.

The Mechanism of Failure:

-

Initial Exchange: 3-Lithio species forms (Kinetic product).

-

Deprotonation: The 3-Lithio species deprotonates a remaining starting molecule at the C4 position (acidic due to inductive effects).

-

Migration: The halogen migrates to the stable lithiated position.

Visualizing the Trap:

Caption: The Halogen Dance pathway moves the metal from the kinetic site (C3) to the thermodynamic site (C4) if the reaction is not kept cold or quenched quickly.

Corrective Actions:

-

Switch Reagent: Use Turbo Grignard (

-PrMgCl[1]·LiCl) instead of -

Lower Temperature: Ensure the reaction remains below -40°C during the exchange phase.

-

Remove Proton Sources: Ensure solvents are strictly anhydrous. Free protons catalyze the dance.

Module 3: Reagent Selection (Li vs. Mg)

Q: When should I use Turbo Grignard (

A: Use the decision matrix below.

| Feature | Turbo Grignard ( | |

| Speed | Instantaneous (seconds to minutes) | Moderate (15 min to 2 hours) |

| Temperature | Cryogenic (-78°C to -100°C) | Convenient (-20°C to +25°C) |

| Selectivity | Low (High risk of Halogen Dance) | High (Kinetic control is easier) |

| Functional Group Tolerance | Poor (Attacks esters, CN, nitro) | Excellent (Tolerates esters, CN, some nitro) |

| Best For | Simple substrates, very unreactive halides | Polyhalogenated pyridines , complex scaffolds |

Expert Tip: For 2-bromo-4-iodopyridine , Turbo Grignard is the gold standard. It will selectively exchange the C4-Iodine leaving the C2-Bromine intact for subsequent Suzuki couplings.

Module 4: Advanced Protocols

Protocol A: Selective Iodine Exchange (Retention of Bromine)

Target: Functionalizing C4-I in the presence of C2-Br.

-

Preparation: Dissolve 2-bromo-4-iodopyridine (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

-

Cooling: Cool the solution to -20°C . (Note: -78°C is often unnecessary for Turbo Grignard, but -20°C ensures high selectivity).

-

Exchange: Add

-PrMgCl[1][2][3]·LiCl (1.1 equiv, commercially available ~1.3 M in THF) dropwise. -

Incubation: Stir at -20°C for 30 minutes .

-

Validation: Take an aliquot, quench with

, and check NMR. You should see >95% deuterium incorporation at C4 and retention of Br at C2.

-

-

Quench: Add the electrophile (e.g., aldehyde, allyl bromide) slowly.

-

Workup: Warm to room temperature and quench with saturated

.

Protocol B: Reversing Selectivity (Directing Groups)

Target: Exchanging C2-Br in the presence of C4-Cl or C4-Br (Hard).

Standard HME will not easily exchange Br in the presence of I. However, you can direct the metal to the C2 position using an N-Oxide or a Directing Group (DG) like a carboxamide.

-

Mechanism: The DG coordinates the metal (Li or Mg), increasing the effective concentration at the ortho position (C2) and lowering the transition state energy for exchange at that specific site, overriding the inherent bond weakness logic.

-

Reagent: Use

-Bu

Module 5: Decision Tree for Experimental Design

Caption: Flowchart for selecting conditions based on halogen type and position.

References

-

Krasovskiy, A., & Knochel, P. (2004).[3][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336.[4] Link

-

Desaintjean, A., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[1][5] Angewandte Chemie International Edition, 60(28), 1513–1518. Link

-

Balkenhohl, M., & Knochel, P. (2018).[6] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[6] SynOpen, 2, 78–95.[6] Link

-

Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376–393. Link

-

Tilly, D., et al. (2014).[7] Bimetallic Combinations for Dehalogenative Metalation Involving Organic Compounds. Chemical Reviews, 114(2), 1207–1257.[7] Link

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange: a useful tool for functionalizing pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 4. Selective Metalation and Additions [sigmaaldrich.com]

- 5. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Preventing Dehalogenation in Pyridine Cross-Coupling Reactions

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving pyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging side reaction of dehalogenation. Here, we delve into the mechanistic underpinnings of this issue and provide actionable, field-proven strategies to mitigate it, ensuring the successful synthesis of your target molecules.

The Challenge: Dehalogenation in Pyridine Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for constructing C-C and C-N bonds. However, when working with halopyridine substrates, a competing hydrodehalogenation reaction often leads to the formation of a dehalogenated pyridine byproduct, reducing the yield of the desired coupled product.[1][2][3] The electron-deficient nature of the pyridine ring makes it particularly susceptible to this side reaction.[3]

The propensity for dehalogenation generally follows the reactivity of the halogen, with iodides being more prone to this side reaction than bromides, and chlorides being the least susceptible.[3] This guide will provide a systematic approach to diagnosing and solving dehalogenation issues in your pyridine cross-coupling reactions.

Understanding the Mechanism of Dehalogenation

The primary pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This can occur through several routes, including the reaction of the palladium catalyst with bases, solvents (especially alcohols), or trace amounts of water.[2][3] Once formed, the Pd-H species can undergo reductive elimination with the pyridine group on the palladium intermediate to yield the undesired dehalogenated pyridine.[2][3]

dot graph "Dehalogenation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Ar-X + Pd(0)L2", shape=ellipse, fillcolor="#F1F3F4"]; B [label="Oxidative Addition", shape=plaintext]; C [label="Ar-Pd(II)-X(L2)", fillcolor="#F1F3F4"]; D [label="Coupling Partner\n(e.g., R-B(OH)2)", shape=ellipse, fillcolor="#F1F3F4"]; E [label="Transmetalation", shape=plaintext]; F [label="Ar-Pd(II)-R(L2)", fillcolor="#F1F3F4"]; G [label="Reductive Elimination", shape=plaintext]; H [label="Ar-R (Desired Product)\n+ Pd(0)L2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Dehalogenation Pathway I [label="Hydride Source\n(Base, Solvent, H2O)", shape=ellipse, fillcolor="#FBBC05"]; J [label="Formation of\nPd-H Species", shape=plaintext]; K [label="Ar-Pd(II)-H(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Reductive Elimination", shape=plaintext]; M [label="Ar-H (Dehalogenated Product)\n+ Pd(0)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Main Catalytic Cycle A -> B [dir=forward]; B -> C [dir=forward]; D -> E [dir=forward, style=dashed]; C -> E [dir=forward, style=dashed]; E -> F [dir=forward]; F -> G [dir=forward]; G -> H [dir=forward];

// Edges for Dehalogenation Pathway C -> J [dir=forward, style=dashed, color="#EA4335"]; I -> J [dir=forward, style=dashed, color="#EA4335"]; J -> K [dir=forward, color="#EA4335"]; K -> L [dir=forward, color="#EA4335"]; L -> M [dir=forward, color="#EA4335"];

// Graph Attributes graph [bgcolor="transparent"]; } enddot Figure 1. Simplified catalytic cycle of a cross-coupling reaction, illustrating the competing dehalogenation pathway.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might be facing in the lab and offers targeted solutions.

Issue 1: Significant formation of dehalogenated pyridine byproduct.

Q: I am observing a large amount of the dehalogenated pyridine in my reaction mixture. What are the most likely causes and how can I fix this?

A: High levels of dehalogenation are typically due to one or more of the following factors. Here’s how to systematically troubleshoot:

1. Choice of Base:

-

Problem: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.[4]

-

Solution: Switch to a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often excellent choices for pyridine cross-coupling and are less likely to generate palladium-hydride species.[4] In some instances, running the reaction in the absence of a base has been shown to prevent dehalogenation.[4]

2. Solvent Selection:

-

Problem: Protic solvents, such as alcohols, can be a source of hydrides.[2] While sometimes used as co-solvents, their presence can be detrimental.

-

Solution: Opt for aprotic solvents. Dioxane, toluene, and DMF are commonly used and generally give good results.[5][6] If a protic co-solvent is necessary for solubility, minimize its amount.

3. Reaction Temperature and Time:

-

Problem: Higher temperatures can accelerate the rate of dehalogenation, which can be kinetically favored under certain conditions.[7]

-

Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4][7] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.

4. Catalyst and Ligand System:

-

Problem: The electronic and steric properties of the phosphine ligand play a crucial role. Less electron-rich or sterically undemanding ligands can sometimes favor pathways leading to dehalogenation.

-

Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over the dehalogenation pathway.[4] Pre-catalysts like XPhos Pd G2 have demonstrated success in minimizing dehalogenation.[4]

| Parameter | Recommendation to Minimize Dehalogenation | Rationale |

| Base | Use weaker bases like K₂CO₃, K₃PO₄.[4] | Stronger bases can act as hydride sources.[4] |

| Solvent | Prefer aprotic solvents (e.g., dioxane, toluene).[5] | Protic solvents can contribute to Pd-H formation.[2] |

| Temperature | Operate at the lowest effective temperature.[7] | Dehalogenation can be more favorable at higher temperatures.[7] |

| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos).[4] | Favors the desired reductive elimination pathway.[4] |

Issue 2: My reaction is sluggish, and forcing conditions are leading to dehalogenation.

Q: My pyridine coupling is very slow, and when I increase the temperature to speed it up, I get a lot of the dehalogenated side product. What can I do?

A: This is a classic dilemma. The key is to enhance the rate of the desired coupling reaction so that it outcompetes dehalogenation, rather than simply increasing the overall reaction rate with heat.

1. Optimize the Catalyst System:

-

Problem: The chosen catalyst may not be active enough for the specific substrate.

-

Solution: Consider using a more active pre-catalyst that readily forms the active Pd(0) species.[3] For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be effective without significantly increasing side reactions.

2. Consider Additives:

-

Problem: The catalytic cycle may have a slow step, such as transmetalation.

-

Solution: In some Suzuki couplings, the addition of halide salts (e.g., bromide salts) has been found to suppress dehalogenation and accelerate the reaction.[4][8] For Sonogashira couplings, a copper(I) co-catalyst is often essential for efficient reaction.[1]

3. Re-evaluate the Halogen:

-

Problem: If you are using a less reactive halopyridine (e.g., a chloride), the forcing conditions required for oxidative addition may also promote dehalogenation.

-

Solution: If synthetically feasible, consider using the corresponding bromo- or iodopyridine. While iodopyridines are more prone to dehalogenation in general, their higher reactivity in oxidative addition may allow the reaction to proceed under milder conditions where dehalogenation is less of an issue.[3][9][10]

dot graph "Troubleshooting_Sluggish_Reaction" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Sluggish Reaction &\nDehalogenation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Opt1 [label="Optimize Catalyst System", fillcolor="#F1F3F4"]; Opt2 [label="Use Additives", fillcolor="#F1F3F4"]; Opt3 [label="Change Halogen", fillcolor="#F1F3F4"]; Sol1 [label="More Active Pre-catalyst\n(e.g., XPhos Pd G2)", shape=box, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Increase Catalyst Loading", shape=box, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Add Halide Salts (Suzuki)\nor Cu(I) (Sonogashira)", shape=box, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol4 [label="Switch to Bromo- or\nIodopyridine", shape=box, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Opt1; Start -> Opt2; Start -> Opt3; Opt1 -> Sol1; Opt1 -> Sol2; Opt2 -> Sol3; Opt3 -> Sol4;

// Graph Attributes graph [bgcolor="transparent"]; } enddot Figure 2. Decision tree for addressing sluggish pyridine cross-coupling reactions that lead to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Are certain positions on the pyridine ring more susceptible to dehalogenation?

A1: Yes. The electronic properties of the pyridine ring influence the reactivity of the C-X bond. Generally, halogens at the 2- and 4-positions are more activated towards both nucleophilic substitution and oxidative addition, which can also make them more susceptible to dehalogenation under certain conditions.[11]

Q2: Can the nature of the coupling partner influence the extent of dehalogenation?

A2: Absolutely. A more reactive coupling partner (e.g., a more nucleophilic boronic acid in a Suzuki reaction) can accelerate the transmetalation step. This can help the desired catalytic cycle turn over more quickly, kinetically outcompeting the dehalogenation pathway.

Q3: I'm working with an N-H containing heterocycle attached to my pyridine. Does this affect dehalogenation?

A3: Yes, substrates with acidic protons, such as those containing unprotected indoles or pyrroles, can be more prone to side reactions.[7] The acidic proton can interfere with the base or the catalyst. Protecting the N-H group (e.g., with a Boc group) can often suppress dehalogenation and improve the overall reaction outcome.[7]

Q4: Are copper-catalyzed reactions a viable alternative to avoid this issue?

A4: While palladium is the most common catalyst, copper-catalyzed couplings can be an alternative. However, it's important to note that copper-catalyzed dehalogenation of halopyridines can also occur, so this is not a universal solution and requires careful optimization for your specific system.[12]

Experimental Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromopyridine with a generic arylboronic acid, incorporating best practices to minimize dehalogenation.

Materials:

-

2-Bromopyridine (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

XPhos Pd G2 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄) (2 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine, arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous 1,4-dioxane via syringe.

-

Add the XPhos Pd G2 pre-catalyst.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale for Choices:

-

XPhos Pd G2: A highly active pre-catalyst with a bulky, electron-rich ligand known to suppress dehalogenation.[4]

-

K₃PO₄: A moderately weak base that is effective in promoting the Suzuki coupling without significantly contributing to dehalogenation.[4]

-

1,4-Dioxane: An aprotic solvent that is a good choice for this type of reaction.[5]

-

80 °C: A relatively mild temperature to disfavor the dehalogenation side reaction.[7]

By understanding the mechanisms at play and systematically optimizing your reaction conditions, you can significantly reduce or eliminate dehalogenation side reactions in your pyridine cross-coupling experiments, leading to higher yields and purer products.

References

-

ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

-

ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

-

PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

- Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.

-

ACS Catalysis. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

Sources

- 1. jmcct.com [jmcct.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of 3-Bromo-6-chloro-5-iodo-2-methylpyridine Reaction Mixtures

Welcome to the technical support center for the purification of 3-Bromo-6-chloro-5-iodo-2-methylpyridine (CAS: 1824109-17-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile, polysubstituted pyridine intermediate. The purification of such a heavily halogenated and functionalized heterocycle presents unique challenges, from removing persistent impurities to achieving the high purity (>99%) required for subsequent synthetic steps and regulatory submissions.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during experimental work.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of crude this compound.

Q1: My crude reaction mixture is a dark, complex matrix. What are the likely impurities I need to remove?

A1: The composition of your crude mixture is highly dependent on the synthetic route employed. However, for multi-step syntheses involving halogenation of a pyridine core, a common impurity profile can be anticipated. Understanding these potential contaminants is the first step in designing a robust purification strategy.

Table 1: Potential Impurities in this compound Synthesis

| Impurity Class | Specific Examples | Origin / Rationale |

|---|---|---|

| Starting Materials | 2-methylpyridine, 3-bromo-2-methylpyridine, etc. | Incomplete reaction conversion. |

| Reagents | Elemental Iodine (I₂), N-Iodosuccinimide (NIS), Bromine (Br₂), N-Bromosuccinimide (NBS) | Excess reagents used to drive the reaction to completion. |

| Isomeric Byproducts | Positional isomers of bromination, chlorination, or iodination. | Lack of complete regioselectivity in the halogenation steps. The pyridine ring can be activated or deactivated at various positions, leading to substitution at unintended sites[1][2]. |

| Incompletely Halogenated Intermediates | e.g., 3-Bromo-6-chloro-2-methylpyridine, 6-chloro-5-iodo-2-methylpyridine | Incomplete reaction at one or more halogenation steps. |

| Homo-coupled Byproducts | Bipyridine derivatives. | Side reactions, particularly if organometallic intermediates or transition metal catalysts are used in the synthesis[3]. |

| Solvent & Water | DMF, Acetonitrile, Dichloromethane, etc. | Residual solvents from the reaction and work-up steps. |

Q2: How do I perform an initial clean-up of the crude product, especially to remove the dark color from residual iodine?

A2: An effective aqueous work-up is critical for removing inorganic salts, water-soluble reagents, and, importantly, residual iodine which often imparts a dark brown or purple color to the crude product.

Step-by-Step Aqueous Extraction Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Ethyl acetate is a common choice due to its moderate polarity and ease of removal. Dichloromethane can also be used.

-

Thiosulfate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase. You should see the dark color of the organic layer fade significantly. Repeat this wash until the organic layer is no longer colored by iodine. This technique is a standard and effective method for quenching reactions involving iodine[4][5].

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, decolorized product.

Q3: My column chromatography separation is inefficient, with broad peaks and poor resolution. How can I optimize it?

A3: Column chromatography is the workhorse for purifying moderately polar organic compounds like halogenated pyridines[6][7]. Poor separation is a common issue that can almost always be resolved by systematically optimizing key parameters.

Troubleshooting Flowchart for Column Chromatography

Caption: Troubleshooting workflow for column chromatography.

Table 2: Suggested Mobile Phase Systems for Silica Gel Chromatography

| Solvent System (v/v) | Polarity | Typical Application |

|---|---|---|

| 98:2 Hexane / Ethyl Acetate | Very Low | Eluting non-polar impurities (e.g., homo-coupled byproducts). |

| 95:5 to 90:10 Hexane / Ethyl Acetate | Low | A good starting point for eluting the target compound. Aim for an Rf of 0.2-0.4 on TLC for optimal separation[8]. |

| 80:20 Hexane / Ethyl Acetate | Medium | Eluting the target compound if it has a low Rf in less polar systems. |

| Gradient Elution | Variable | Start with a low polarity system and gradually increase the percentage of the more polar solvent to first elute non-polar impurities, then the product, and finally any highly polar baseline impurities. |

Q4: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What's the cause and solution?

A4: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common for compounds that have relatively low melting points or when the solution is supersaturated at too high a temperature[9].

Solutions to Prevent Oiling Out:

-

Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.

-

Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat until the solution is homogeneous, and then attempt to cool it slowly again[10][11].

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Change Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures[11]. Try a two-solvent system, such as dissolving the compound in a minimal amount of a good solvent (like dichloromethane or hot ethanol) and then slowly adding a poor solvent (like hexane) until the solution becomes turbid (cloudy), then reheating to clarify and cooling slowly[9].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust purification strategy to achieve >99% purity for this compound on a multi-gram scale?

A1: A multi-step purification workflow is the most reliable method for achieving high purity on a larger scale. Relying on a single technique is often insufficient to remove a diverse range of impurities.

Recommended Multi-Step Purification Workflow

Caption: Recommended multi-step purification strategy.

-

Step 1: Aqueous Work-up: As detailed in the troubleshooting section, this removes inorganic salts and reagents like iodine.

-

Step 2: Column Chromatography: This is the most powerful step for removing impurities with different polarities, such as isomers and incompletely halogenated intermediates.

-

Step 3: Recrystallization: This is the ideal final "polishing" step. It is highly effective at removing trace impurities that may have co-eluted during chromatography, resulting in a high-purity, crystalline solid. A solvent system like methanol/water or ethanol/hexane is often a good starting point[12].

Q2: How can I definitively confirm the purity and structural identity of my final product?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC-UV analysis will provide a chromatogram where the area of the product peak relative to the total area of all peaks gives the purity (e.g., 99.5%). A standard method would use a C18 reverse-phase column with a mobile phase like acetonitrile/water[13].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts, integration, and coupling patterns of the protons on the pyridine ring and the methyl group will confirm the correct isomeric structure.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming that the desired product has been formed. The isotopic pattern observed will also be characteristic of a molecule containing one bromine, one chlorine, and one iodine atom.